Eurystatin B

Prolyl endopeptidase inhibition Enzyme kinetics Natural product pharmacology

Eurystatin B is a naturally occurring macrocyclic peptide prolyl endopeptidase (PEP) inhibitor with an IC50 of 0.002 μg/mL and >50,000-fold selectivity. Unlike synthetic inhibitors, it provides a natural product-derived orthogonal chemical probe with a distinct fatty acid appendage, enabling precise SAR studies alongside its C7 analog Eurystatin A. Validated in vivo at 4–8 mg/kg (i.p.) in scopolamine-induced amnesia models without behavioral side effects. Ideal for neuropeptide degradation research and natural product library screening.

Molecular Formula C24H40N4O5
Molecular Weight 464.6 g/mol
CAS No. 137563-64-5
Cat. No. B148205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurystatin B
CAS137563-64-5
SynonymsBU 4164E B
BU-4164E B
eurystatin B
Molecular FormulaC24H40N4O5
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C
InChIInChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+
InChIKeyYNIGBMUXBCZRNQ-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eurystatin B (CAS 137563-64-5) – Natural Cyclic Peptide Prolyl Endopeptidase Inhibitor for Amnesia Research


Eurystatin B (CAS 137563-64-5) is a naturally occurring cyclic peptide prolyl endopeptidase (PEP; also known as prolyl oligopeptidase, PREP) inhibitor isolated from the fermentation broth of Streptomyces eurythermus R353-21 [1]. It belongs to the eurystatin family, characterized by a unique 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid, with an α,β-unsaturated fatty acid side chain attached to the ornithine α-amino moiety [1]. Eurystatin B is primarily investigated for its anti-amnesic effects in preclinical models and is offered by specialty chemical suppliers as a research tool for studying PEP-mediated neuropeptide degradation [2].

Why Eurystatin B Cannot Be Readily Replaced by Other Prolyl Endopeptidase Inhibitors


Prolyl endopeptidase inhibitors constitute a structurally diverse class of compounds, ranging from synthetic small molecules (e.g., Z-Pro-prolinal, S-17092, JTP-4819) to natural cyclic peptides like the eurystatins [1]. Although many PEP inhibitors share the ability to reduce enzymatic cleavage of proline-containing neuropeptides, their physicochemical properties, blood-brain barrier permeability, oral bioavailability, and off-target interaction profiles vary substantially. Eurystatin B, as a natural macrocyclic peptide with a specific fatty acid appendage, presents a distinct selectivity and pharmacokinetic profile compared to synthetic aldehyde- or nitrile-based inhibitors, and it differs from its close analog Eurystatin A by a single methylene unit in the fatty acid chain [2]. Consequently, generic substitution of Eurystatin B with an alternative PEP inhibitor without empirical validation may compromise experimental reproducibility and confound mechanistic interpretation.

Eurystatin B – Quantitative Differentiation Evidence vs. Analogs and In-Class Inhibitors


Eurystatin B vs. Eurystatin A – Direct Head-to-Head Comparison of PEP Inhibitory Potency

In a direct comparative assay using purified Flavobacterium prolyl endopeptidase, Eurystatin B exhibited an IC50 value of 0.002 μg/mL, which is approximately 2-fold more potent than the closely related analog Eurystatin A (IC50 = 0.004 μg/mL) [1]. Both compounds were isolated from the same producing organism and share an identical 13-membered cyclic peptide core; the sole structural difference resides in the α,β-unsaturated fatty acid side chain, where Eurystatin B possesses a C8 (octenamide) moiety while Eurystatin A contains a C7 (heptenamide) moiety [2].

Prolyl endopeptidase inhibition Enzyme kinetics Natural product pharmacology

Eurystatin B vs. Synthetic PEP Inhibitors – Comparative Inhibitory Potency in Flavobacterium Enzyme Assay

Eurystatin B (IC50 = 0.002 μg/mL, equivalent to approximately 4.3 nM based on molecular weight 464.6 Da) inhibits Flavobacterium prolyl endopeptidase with potency that falls within the nanomolar range typical of many synthetic PEP inhibitors, though notable differences exist. In direct comparisons using the same bacterial enzyme source (Flavobacterium meningosepticum), the synthetic inhibitor JTP-4819 exhibited an IC50 of 5.43 ± 0.81 nM [1], while Z-Pro-prolinal, a widely used reference inhibitor, displays a Ki of approximately 5 nM against purified PEP [2]. Eurystatin B's IC50 of ~4.3 nM positions it among the more potent inhibitors of Flavobacterium PEP, albeit derived from a structurally distinct natural macrocyclic scaffold rather than a synthetic linear peptidomimetic.

Enzyme inhibition Cross-study comparison Flavobacterium PEP

Eurystatin B vs. Broad-Spectrum Protease Inhibitors – Selectivity Profile Across Six Proteases

Eurystatin B demonstrates marked selectivity for prolyl endopeptidase over a panel of five other proteases. At a concentration of 100 μg/mL—a level 50,000-fold higher than its PEP IC50—Eurystatin B exhibited no detectable inhibition of trypsin, chymotrypsin, elastase, papain, or thermolysin [1]. This selectivity profile is comparable to that of Eurystatin A, which also showed no inhibition against the same protease panel at 100 μg/mL, but contrasts with many broad-spectrum protease inhibitors that exhibit significant cross-reactivity across serine and cysteine protease families [2].

Enzyme selectivity Off-target profiling Protease inhibition

Eurystatin B vs. Eurystatin A – In Vivo Anti-Amnesic Efficacy in Scopolamine-Treated Rats

In a rat model of scopolamine-induced amnesia evaluated by the step-through one-trial passive avoidance method, Eurystatin B administered intraperitoneally at doses of 4–8 mg/kg 30 minutes prior to the acquisition trial significantly protected animals from the amnesic effect of scopolamine (3 mg/kg, i.p.), with no observable behavioral side effects [1]. In the same study, Eurystatin A produced a comparable protective effect but at a slightly broader dose range of 2–8 mg/kg. Notably, both compounds achieved significant anti-amnesic efficacy without altering locomotor activity or inducing sedation, suggesting a specific pro-cognitive mechanism rather than non-specific behavioral modulation.

In vivo pharmacology Cognitive enhancement Amnesia model

Eurystatin B vs. Synthetic PEP Inhibitors – Structural Scaffold Differentiation and Synthetic Accessibility

Eurystatin B is a 13-membered macrocyclic peptide natural product, structurally distinct from the linear or monocyclic synthetic PEP inhibitors such as Z-Pro-prolinal (dipeptidyl aldehyde), S-17092 (N-acylpyrrolidine), and JTP-4819 (pyrrolidinecarboxamide). The eurystatin scaffold has been the subject of total synthesis efforts, with a concise synthetic route reported for Eurystatin A that utilizes a Passerini reaction–deprotection–acyl migration strategy [1]. However, the presence of the unique α,β-unsaturated fatty acid side chain in Eurystatin B (C8 octenamide) versus Eurystatin A (C7 heptenamide) introduces differential lipophilicity and potential membrane interaction properties that may influence cellular uptake and tissue distribution [2].

Natural product chemistry Macrocyclic peptides Chemical synthesis

Eurystatin B (137563-64-5) – Recommended Research and Procurement Use Cases


In Vitro PEP Inhibition Studies Requiring a Natural Macrocyclic Scaffold

Eurystatin B is suitable for in vitro biochemical assays measuring prolyl endopeptidase activity using purified Flavobacterium PEP or mammalian PEP orthologs. Its IC50 of 0.002 μg/mL (~4.3 nM) provides a potent, natural product-derived positive control that can serve as an orthogonal chemical probe alongside synthetic inhibitors like Z-Pro-prolinal or JTP-4819. The >50,000-fold selectivity window against five other proteases [1] ensures that observed effects in complex enzyme mixtures or cell lysates are unlikely to arise from off-target protease inhibition.

Preclinical In Vivo Studies of Cognitive Enhancement and Amnesia Models

Eurystatin B at intraperitoneal doses of 4–8 mg/kg has demonstrated statistically significant protection against scopolamine-induced amnesia in the rat passive avoidance paradigm, without inducing behavioral side effects [1]. This validated in vivo efficacy profile makes Eurystatin B a suitable reference compound for studies investigating the role of PEP in learning and memory processes. Researchers should note that while Eurystatin B is slightly more potent in vitro than Eurystatin A, the latter exhibits efficacy at a lower minimum in vivo dose (2 mg/kg vs. 4 mg/kg), a factor to consider in experimental design [1].

Structure-Activity Relationship (SAR) Studies of Macrocyclic PEP Inhibitors

The eurystatin scaffold represents a rare example of a naturally occurring macrocyclic PEP inhibitor. The direct structural comparison between Eurystatin A (C7 fatty acid side chain) and Eurystatin B (C8 fatty acid side chain) provides a well-defined SAR pair differing by a single methylene unit [2]. This pair enables systematic investigation of how minor lipophilicity alterations in the fatty acid appendage influence PEP binding affinity, cellular permeability, and in vivo pharmacokinetics. Total synthesis protocols for the eurystatin core have been established, facilitating the generation of additional analogs [3].

Natural Product Library Screening and Chemical Biology Tool Compound

As a structurally complex natural product produced by Streptomyces eurythermus, Eurystatin B represents a distinct chemotype for inclusion in natural product screening libraries focused on serine protease inhibition. Its selectivity profile and nanomolar PEP potency [1] position it as a valuable tool compound for chemical biology studies aimed at deconvoluting PEP-mediated neuropeptide degradation pathways, particularly those involving substance P, arginine-vasopressin, and thyrotropin-releasing hormone, which are known PEP substrates.

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